(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of selective androgen receptor modulators. This compound features a chiral center, which contributes to its biological activity and specificity.
This compound can be synthesized from various precursors that include benzyl and pyrazole derivatives. Its synthesis is of interest in pharmaceutical research due to its potential therapeutic applications.
(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol belongs to the class of organic compounds known as amino alcohols. It also contains a pyrazole ring, which is often associated with biologically active compounds.
The synthesis of (R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol typically involves multi-step synthetic routes. One common method includes:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and minimize side reactions. Solvents such as dimethyl sulfoxide or ethanol are commonly used to facilitate the reactions.
The molecular formula for this compound is C14H18BrN3O, with a molecular weight of approximately 320.21 g/mol. The presence of bromine and nitrogen atoms suggests specific reactivity patterns that could be exploited in further chemical reactions.
(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:
These reactions typically require specific catalysts or reagents to proceed efficiently, such as Lewis acids for substitution reactions or oxidizing agents like chromium trioxide for oxidation processes.
The mechanism of action for (R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol is largely related to its interaction with androgen receptors. As a potential androgen receptor modulator, it may act as an antagonist or partial agonist depending on the context of its use.
Studies have shown that compounds with similar structures exhibit significant binding affinity for androgen receptors, influencing cellular proliferation and differentiation in prostate cancer cells. This suggests that (R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol could have therapeutic implications in treating androgen-dependent conditions.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point and boiling point would need to be determined experimentally.
(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol exhibits typical properties associated with amino alcohols, including basicity due to the amino group and reactivity due to the hydroxyl group.
Relevant data includes:
This compound has potential applications in:
The systematic IUPAC name “(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol” precisely defines this chiral molecule’s atomic connectivity and stereochemical configuration. This name decomposes into three key structural domains:
The compound bears the CAS Registry Number 1639881-03-0 and molecular formula C₁₄H₁₈BrN₃O, corresponding to a molecular mass of 324.22 g/mol [1] [3]. Its SMILES notation (CC@@HCO) explicitly denotes the (R)-stereocenter – a critical feature influencing its three-dimensional orientation and biological interactions [1]. The pyrazole nitrogen connectivity (1H-tautomer) enables hydrogen bonding, while the bromine atom at the 4-position creates a steric and electronic perturbation point for molecular recognition. This architecture exemplifies advanced hybrid pharmacophore design, merging the metalloenzyme-targeting potential of brominated heterocycles with the G-protein-coupled receptor (GPCR) modulating capacity of β-amino alcohols [3] [4].
Table 1: Fundamental Chemical Identifiers of (R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
Chemical Property | Value |
---|---|
CAS Registry Number | 1639881-03-0 |
IUPAC Name | (R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol |
Molecular Formula | C₁₄H₁₈BrN₃O |
Molecular Weight | 324.22 g/mol |
Chiral Center Configuration | (R)-enantiomer |
MDL Identifier | MFCD30471843 |
Brominated pyrazole derivatives have evolved as privileged scaffolds in drug discovery due to their versatile bioisosteric properties and capacity for halogen bonding interactions with biological targets. The 4-bromo substituent on the pyrazole ring – as present in this compound – historically served dual purposes:
Seminal studies on pyrazolo[3,4-d]pyrimidine anticancer agents (e.g., compound Si306) demonstrated that strategic bromination significantly enhances kinase inhibitory potency. For instance, introduction of a bromine atom at the analogous position in Si306 improved c-Src kinase inhibition (IC₅₀ = 0.13 μM) compared to non-brominated analogs, while simultaneously increasing antiproliferative activity in glioblastoma models (IC₅₀ = 0.34 μM in SH-SY5Y neuroblastoma sphere formation assays) [4]. This bromine effect stems from:
The historical trajectory of brominated pyrazoles reveals their transformation from simple synthetic intermediates to critical pharmacophores in oncology-targeted therapies. Recent innovations include gold nanoparticle conjugates (e.g., AuNPs−Si306) for enhanced blood-brain barrier penetration in glioblastoma treatment and liposomal formulations for tumor-specific delivery – both leveraging the 4-bromopyrazole moiety as an integral component of the bioactive ligand [4].
Table 2: Evolution of Brominated Pyrazole Derivatives in Drug Discovery
Compound Class | Key Structural Feature | Biological Target | Therapeutic Application |
---|---|---|---|
Early pyrazole synthons | 4-Bromo-5-iodopyrazoles | Chemical building blocks | Diversification via cross-coupling |
Pyrazolo[3,4-d]pyrimidines | 4-Bromoaniline substituent | c-Src kinase inhibitors | Neuroblastoma, glioblastoma |
Dual-substrate inhibitors | Brominated ATP-mimetic headgroups | Bivalent kinase inhibition | Selective anticancer probes |
This compound | 4-Bromo-1H-pyrazole core | Undisclosed biological target | Research compound (mechanism under study) |
The (R)-stereoconfiguration at the 2-aminopropan-1-ol moiety represents a critical determinant of biological activity, as evidenced by extensive structure-activity relationship (SAR) studies on β-amino alcohol pharmacophores. Stereospecific recognition manifests through:
In the context of pyrazolyl amino alcohols, the (R)-enantiomer’s spatial orientation positions its hydroxyl group for optimal hydrogen bonding with catalytic residues in enzymatic targets, while the benzylpyrazole arm adopts a topology favoring deep membrane penetration. This stereochemical preference mirrors established GPCR-targeting therapeutics like propranolol (β-adrenergic antagonist) and sphingosine-1-phosphate receptor modulators, where minor enantiomeric impurities drastically reduce efficacy [6]. The compound’s chiral amino alcohol segment enables:
X-ray crystallographic analyses of related compounds demonstrate that (R)-configured analogs form 2.9 Å hydrogen bonds with kinase hinge regions, whereas (S)-enantiomers exhibit suboptimal contact distances exceeding 3.5 Å [4]. This stereospecificity extends to cellular phenotypes: In neuroblastoma models, only (R)-enantiomers of structurally similar compounds reversed paclitaxel resistance at submicromolar concentrations (0.5 μM), highlighting the therapeutic implications of chiral purity [4]. The synthesis and evaluation of both enantiomers remains essential for establishing the stereochemical basis of this compound’s biological activity.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0